molecular formula C10H9N3O B2570061 2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097897-90-8

2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2570061
CAS No.: 2097897-90-8
M. Wt: 187.202
InChI Key: OVLXYVXTNRVSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridine ring attached to a dihydropyridazinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of pyridine derivatives with hydrazine and aldehydes or ketones. One common method includes the condensation of 2-pyridylmethylhydrazine with an appropriate carbonyl compound under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-5-3-7-12-13(10)8-9-4-1-2-6-11-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLXYVXTNRVSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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